2-(Thiophen-3-yl)acetohydrazide
Overview
Description
2-(Thiophen-3-yl)acetohydrazide is a chemical compound with the CAS Number: 175276-94-5 . It has a molecular weight of 156.21 and its IUPAC name is 2-(3-thienyl)acetohydrazide . It is a powder with a melting point of 83-84°C .
Synthesis Analysis
The synthesis of 2-(Thiophen-3-yl)acetohydrazide and its derivatives has been a subject of interest in recent years . For instance, a study reported the synthesis of a novel series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases using 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide as a starting material .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-3-yl)acetohydrazide has been analyzed in several studies . The compound has a molecular formula of C6H8N2OS .Physical And Chemical Properties Analysis
2-(Thiophen-3-yl)acetohydrazide is a powder with a melting point of 83-84°C . It has a molecular weight of 156.21 and its IUPAC name is 2-(3-thienyl)acetohydrazide .Scientific Research Applications
Crystallography and Structural Analysis
“2-(Thiophen-3-yl)acetohydrazide” has been used in the study of crystal structures . The compound has been found to crystallize in different conformations that approximate to L-shapes . The study of its crystal structure can provide insights into its physical properties and potential applications.
Synthesis of Derivatives
This compound serves as a precursor in the synthesis of various derivatives. For instance, it has been used in the synthesis of N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides . These derivatives can have different properties and potential applications based on the substituents added to the molecule .
Material Science
In material science, “2-(Thiophen-3-yl)acetohydrazide” can be used in the development of new materials. For example, it has been used in the synthesis of poly(3-thiophene acetic acid) upon binding by cationic groups . This could lead to the development of new polymers with unique properties.
Chemical Industry
In the chemical industry, “2-(Thiophen-3-yl)acetohydrazide” can be used as a building block for the synthesis of complex molecules. Its availability from suppliers like MilliporeSigma indicates its use in various chemical reactions.
Safety and Handling
Understanding the safety and handling of “2-(Thiophen-3-yl)acetohydrazide” is crucial in its applications. It has specific storage and handling requirements, and understanding these can help ensure safe and effective use .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-3-ylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)3-5-1-2-10-4-5/h1-2,4H,3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRDHMMFCGQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332839 | |
Record name | 2-(Thiophen-3-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)acetohydrazide | |
CAS RN |
175276-94-5 | |
Record name | 3-Thiopheneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Thiophen-3-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-3-yl)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the recent applications of 2-(thiophen-3-yl)acetohydrazide in chemical synthesis?
A1: Recent research has demonstrated the utility of 2-(thiophen-3-yl)acetohydrazide as a precursor for synthesizing various heterocyclic compounds. For instance, it has been successfully employed in the microwave-assisted synthesis of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles []. These triazole derivatives were achieved by reacting 2-(thiophen-3-yl)acetohydrazide with various aromatic nitriles. This method offers a rapid and efficient route to access a library of triazole compounds, which are recognized for their diverse biological activities. Furthermore, 2-(thiophen-3-yl)acetohydrazide acts as a key starting material for synthesizing polythiophenes containing hydrazone groups []. These polymers, generated through chemical oxidative coupling polymerization with acetophenone derivatives, exhibit interesting fluorescent properties.
Q2: How does the structure of derivatives synthesized from 2-(thiophen-3-yl)acetohydrazide influence their properties?
A2: The structure of derivatives synthesized from 2-(thiophen-3-yl)acetohydrazide significantly impacts their properties. For example, introducing substituents onto the phenyl ring of N′-(1-(phenylethylidene)-2-(thiophen-3-yl)acetohydrazides affects their crystal structures []. Specifically, the presence of –OH and –OCH3 at the para-position of the phenyl ring leads to distinct molecular packing arrangements in the solid state. This structural insight is crucial for understanding the physicochemical properties of these compounds and can guide further modifications to optimize their desired characteristics.
Q3: What biological activities have been investigated for compounds derived from 2-(thiophen-3-yl)acetohydrazide?
A3: Researchers have explored the biological activities of several compounds derived from 2-(thiophen-3-yl)acetohydrazide. Notably, 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazole derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies []. These findings highlight the potential of 2-(thiophen-3-yl)acetohydrazide as a scaffold for developing novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.